1-[3-(Methylthio)phenyl]-1-cyclopropyl ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Methylthio)phenyl]-1-cyclopropyl ethanol is an organic compound characterized by the presence of a cyclopropyl group attached to an ethanol moiety, which is further substituted with a 3-(methylthio)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Methylthio)phenyl]-1-cyclopropyl ethanol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Attachment of the Ethanol Moiety: The ethanol moiety can be introduced via a nucleophilic substitution reaction, where an appropriate leaving group is replaced by an ethanol group.
Substitution with 3-(Methylthio)phenyl Group: The final step involves the substitution of the ethanol moiety with a 3-(methylthio)phenyl group through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing production costs. This can include the use of high-throughput reactors, advanced catalysts, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Methylthio)phenyl]-1-cyclopropyl ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and strong acids (e.g., sulfuric acid) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-[3-(Methylthio)phenyl]-1-cyclopropyl ethanol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-[3-(Methylthio)phenyl]-1-cyclopropyl ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interaction with Receptors: The compound may bind to specific receptors, modulating their activity and influencing cellular responses.
Modulation of Signaling Pathways: It can affect signaling pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
1-[3-(Methylthio)phenyl]-1-cyclopropyl ethanol can be compared with other similar compounds, such as:
1-[3-(Methylthio)phenyl]-1-cyclopropyl methanol: This compound has a similar structure but with a methanol group instead of an ethanol group.
1-[3-(Methylthio)phenyl]-1-cyclopropyl propanol: This compound has a propanol group instead of an ethanol group.
1-[3-(Methylthio)phenyl]-1-cyclopropyl butanol: This compound has a butanol group instead of an ethanol group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-cyclopropyl-1-(3-methylsulfanylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c1-12(13,9-6-7-9)10-4-3-5-11(8-10)14-2/h3-5,8-9,13H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFGJQIZCGHVDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2=CC(=CC=C2)SC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.